1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride
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Overview
Description
1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride typically involves the reaction of pyridine derivatives with diazepane derivatives under specific conditions. One common method involves the alkylation of 1,4-diazepane with 4-(chloromethyl)pyridine hydrochloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols in solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of 1-(Pyridin-4-ylmethyl)-1,4-diazepane.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-2-ylmethyl)-1,4-diazepane hydrochloride: Similar structure but with the pyridine ring attached at the 2-position.
1-(Pyridin-3-ylmethyl)-1,4-diazepane hydrochloride: Similar structure but with the pyridine ring attached at the 3-position.
1-(Pyridin-4-ylmethyl)-1,4-diazepane: The non-hydrochloride form of the compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.
Biological Activity
1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a diazepane ring fused with a pyridine moiety, which may contribute to its unique interactions with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure comprises a pyridine ring attached to a diazepane, which influences its solubility and binding characteristics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The pyridine moiety allows for π-π stacking interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of various biological macromolecules, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
2. Anticancer Potential
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
3. Neuropharmacological Effects
The compound has been explored for its potential as a dual orexin receptor antagonist. This property could make it valuable in treating sleep disorders and other neurological conditions by modulating orexin signaling pathways .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Activity : In vitro assays demonstrated that the compound inhibited growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
- Anticancer Activity : In cellular assays using various cancer cell lines, the compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity. The mechanism was further investigated using flow cytometry to assess apoptosis rates.
- Neuropharmacological Studies : Binding affinity studies revealed that the compound interacts with multiple neurotransmitter receptors, including dopamine and serotonin receptors. Comparative binding affinity data showed it has equipotent or superior binding profiles compared to established antipsychotic agents .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound Name | Structure Type | Notable Activity |
---|---|---|
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl] | Diazepane Analog | Atypical antipsychotic effects |
Pyridin-2-ylmethoxy derivatives | Pyridine Derivatives | mGluR5 negative allosteric modulators |
Haloperidol | Butyrophenone | Antipsychotic with extrapyramidal side effects |
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11;/h2-3,5-6,12H,1,4,7-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBTVMUPDGFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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